XRD-0394

ATM Kinase Inhibition DNA-PKcs Inhibition Dual Inhibitor

Single-kinase DDR inhibitors leave compensatory repair pathways intact, limiting tumor cell kill. XRD-0394 solves this by simultaneously ablating both homologous recombination and non-homologous end-joining-the two major DSB repair axes-in a single treatment. • Dual ATM/DNA-PKcs inhibition: IC₅₀ 0.39 nM (ATM) and 0.89 nM (DNA-PKcs); >100-fold selective vs. mTOR, PI3Kβ, ATR, SMG-1 • Superior radiosensitization vs. ATR inhibitor RP-3500 with favorable toxicity in absence of radiation • Synergizes with PARP and topoisomerase I inhibitors; single-agent activity in BRCA1/2-deficient models • Completed Phase 1 clinical safety data; oral bioavailability enables translational preclinical radiotherapy combination studies

Molecular Formula C26H30FN5O4S
Molecular Weight 527.6 g/mol
Cat. No. B12367931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXRD-0394
Molecular FormulaC26H30FN5O4S
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCC(C)NCCOC1=C(C=C(C=N1)C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)C45CCC5)C)F)NS(=O)(=O)C
InChIInChI=1S/C26H30FN5O4S/c1-15(2)28-8-9-36-24-21(31-37(4,34)35)10-16(13-30-24)17-11-18-20(12-19(17)27)29-14-22-23(18)26(6-5-7-26)25(33)32(22)3/h10-15,28,31H,5-9H2,1-4H3
InChIKeyDFPIFDHNNWOIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XRD-0394: Dual ATM/DNA-PK Inhibitor Overview


XRD-0394 is a novel, small-molecule, orally bioavailable dual inhibitor of the DNA damage response (DDR) kinases ataxia telangiectasia mutated (ATM) and DNA-dependent protein kinase (DNA-PKcs). It exhibits potent inhibitory activity with IC₅₀ values of 0.39 nM against ATM and 0.89 nM against DNA-PKcs in biochemical assays, and demonstrates high selectivity over other PIKK and PI3K family members . The compound is being developed as a radiosensitizing adjunct for cancer radiotherapy and to potentiate the efficacy of other DNA-damaging therapeutics [1].

1
DDR pathway redundancy and synthetic lethality research
2
Dual ATM/DNA-PK target engagement in biochemical and cellular assays
3
Preclinical radiosensitization and DNA-damaging agent combination studies

XRD-0394: Why Single-Target Inhibitors Fail


In the DNA damage response (DDR) pathway, functional redundancy and cross-talk between ATM, DNA-PKcs, and ATR kinases limit the efficacy of single-target inhibitors. Selective inhibition of only ATM (e.g., AZD1390) or only DNA-PKcs (e.g., AZD7648, M3814) leaves compensatory repair mechanisms intact, enabling tumor cells to survive radiation and chemotherapy [1]. Simultaneous dual inhibition of ATM and DNA-PKcs, as achieved by XRD-0394, is required to more completely abrogate both homologous recombination and non-homologous end-joining repair pathways, thereby maximizing tumor cell kill while minimizing the potential for acquired resistance [2]. This dual targeting strategy directly addresses the clinical limitation observed with single-kinase DDR inhibitors, where residual pathway activity blunts therapeutic response [3].

Typical Substitute
Single-target DDR inhibitor
Selective ATM or DNA-PK inhibitor may leave compensatory repair pathways intact, limiting pathway ablation in research models.
This Compound
XRD-0394 Dual ATM/DNA-PK
Simultaneously targets both ATM and DNA-PK, supporting investigation of complete double-strand break repair suppression.
Alternative Class
Pan-PIKK or less selective tool
Off-target activity on mTOR, ATR, or PI3K isoforms may confound DDR-specific interpretation and introduce cytotoxicity unrelated to ATM/DNA-PK.
This Compound
High Kinase Selectivity
Reported >100-fold selectivity over major off-targets helps maintain target-specific DDR signaling readouts.

XRD-0394 Procurement Guide: Key Differentiators


Dual Target Potency vs. Single-Target Inhibitors

XRD-0394 exhibits sub-nanomolar potency against both target kinases, with an IC₅₀ of 0.39 nM for ATM and 0.89 nM for DNA-PKcs, as determined by in vitro biochemical assays [1]. In contrast, the selective DNA-PK inhibitor AZD7648 demonstrates an IC₅₀ of 0.6 nM against DNA-PK but no activity against ATM, while the ATM inhibitor AZD1390 shows high selectivity for ATM but lacks DNA-PKcs inhibition [2].

Dual Target Potency
Cross-study comparable
ATM IC₅₀ 0.39 nM, DNA-PKcs 0.89 nM vs. AZD1390 (ATM only) ~0.8 nM, AZD7648 (DNA-PK only) 0.6 nM
Supports simultaneous dual-pathway biochemical inhibition
In vitro kinase activity assays; single-target comparators lack dual activity
ATM Kinase Inhibition DNA-PKcs Inhibition Dual Inhibitor Biochemical Assay

Kinase Selectivity Over PIKK and PI3K Families

XRD-0394 demonstrates a high degree of selectivity over other structurally related kinases. It is >100-fold selective for ATM and DNA-PK versus mTOR, PI3Kβ, ATR, and SMG-1, and >40-fold selective versus PI3Kγ and PI3Kδ, with 14-fold selectivity versus PI3Kα . This selectivity profile is superior to many early-generation pan-PIKK inhibitors and provides a cleaner tool for dissecting ATM/DNA-PK specific biology compared to less selective alternatives such as KU-55933 or NU7441 [1].

Kinase Selectivity
Class-level inference
>100-fold vs mTOR, PI3Kβ, ATR; >40-fold vs PI3Kγ/δ; 14-fold vs PI3Kα
High selectivity supports target-specific DDR research context
Selectivity panel; earlier tool compounds show broader off-target profiles
Kinase Selectivity PIKK Family Off-Target Profiling Chemical Biology

Radiosensitization and Therapeutic Window vs. ATR Inhibitor

In a direct head-to-head cellular comparison, XRD-0394 demonstrated significantly greater radiosensitization of human tumor cells while exhibiting less cellular toxicity in the absence of ionizing radiation (IR) when compared to the specific ATR inhibitor RP-3500 [1]. This indicates a more favorable therapeutic index for XRD-0394, as its cytotoxic effects are more tightly coupled to the presence of radiation-induced DNA damage.

Radiosensitization Profile
Head-to-head
Greater radiosensitization with less basal cytotoxicity vs. ATR inhibitor RP-3500 in human tumor cell lines
Supports radiation-dependent cytotoxicity research context
Clonogenic survival assay; exact fraction data in supplementary materials
Radiosensitization ATR Inhibition Cellular Toxicity Radiation Therapy

Oral Bioavailability and Phase 1 Clinical Data

XRD-0394 is orally bioavailable, with preclinical pharmacokinetic studies demonstrating plasma exposure sufficient for target engagement [1]. This property has enabled a Phase Ia first-in-human clinical trial (NCT05002140) evaluating XRD-0394 in combination with palliative radiotherapy in patients with advanced cancers [2]. The trial, which has completed enrollment, employed a standard 3+3 dose-escalation design with starting doses of 40 mg, 80 mg, and 160 mg [3]. This clinical validation distinguishes XRD-0394 from many early-stage tool compounds and reduces procurement risk for translational studies.

Clinical Development Stage
Supporting evidence
Phase 1 trial completed (NCT05002140); oral bioavailability demonstrated in preclinical PK
Phase 1 context supports translational research design review
First-in-human, dose-escalation with radiotherapy; regulatory pathway not implied
Oral Bioavailability Pharmacokinetics Phase 1 Clinical Trial Translational Research

XRD-0394: Key Research Applications


DDR Redundancy and Synthetic Lethality

XRD-0394 is ideally suited for dissecting the functional interplay between ATM and DNA-PKcs pathways. Unlike experiments using selective single-kinase inhibitors, XRD-0394 enables the simultaneous ablation of both major double-strand break (DSB) repair axes (homologous recombination and non-homologous end-joining) in a single treatment [1]. This is particularly valuable for studying synthetic lethal interactions in tumor models with specific genetic backgrounds (e.g., BRCA1/2 deficiency, ATM loss), as demonstrated by its single-agent activity and synergy with PARP inhibitors in BRCA-mutant cells [2].

Preclinical Radiosensitization and Radiotherapy Combinations

Due to its demonstrated superiority in radiosensitization compared to an ATR inhibitor (RP-3500) and its favorable toxicity profile in the absence of radiation, XRD-0394 is a premier choice for preclinical research focused on enhancing the efficacy of ionizing radiation [1]. Its oral bioavailability and established clinical Phase 1 safety data provide a translational bridge, making it an attractive candidate for developing novel radiotherapy combination regimens in academic or pharmaceutical settings [2].

Combination Therapy with PARP or Topoisomerase I Inhibitors

XRD-0394 has been shown to potentiate the in vitro efficacy of both PARP inhibitors and topoisomerase I inhibitors, expanding the utility of these established anticancer agents [1]. Researchers investigating mechanisms of resistance to PARP inhibitors or seeking to broaden the therapeutic index of topoisomerase I poisons will find XRD-0394 a well-validated tool for exploring these synthetic lethal and potentiating interactions. The completed Phase 1 monotherapy/radiotherapy combination trial provides a safety foundation for designing subsequent combination studies [2].

Application
Selection Property
Validation Focus
DDR pathway redundancy / synthetic lethality research
Dual ATM/DNA-PK target engagement
HR and NHEJ pathway ablation in tumor models
Preclinical radiosensitization research
Radiation-dependent cytotoxicity profile
Clonogenic survival and DNA damage response endpoints
Combination with DNA-damaging agents (PARP/topo I inhibitors)
Potentiation of DNA-damaging agent activity
Synergy assessment in DDR-deficient cell lines
Quote Request

Request a Quote for XRD-0394

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.